Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate
Description
Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)methyl]benzoate is a synthetic organic compound characterized by a benzothiadiazole core fused with a cyclopropyl substituent and a methyl benzoate ester group. The benzothiadiazole moiety (a bicyclic system containing sulfur and nitrogen) is substituted at the 1-position with a cyclopropyl group and at the 3-position with a methylene bridge linked to the para-position of a methyl benzoate. The cyclopropyl group may confer conformational rigidity, while the benzoate ester enhances lipophilicity, influencing solubility and membrane permeability .
Properties
IUPAC Name |
methyl 4-[(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-18(21)14-8-6-13(7-9-14)12-19-16-4-2-3-5-17(16)20(15-10-11-15)25(19,22)23/h2-9,15H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFUWDHGIFEJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 388.4 g/mol
- CAS Number : 2097904-11-3
Antimicrobial Properties
Research indicates that compounds similar to methyl benzoate exhibit significant antimicrobial activity. Methyl benzoate has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes and inhibition of enzymatic processes critical for bacterial survival.
Insecticidal Activity
This compound has potential as an insecticide. Similar compounds have demonstrated effectiveness against agricultural pests. For instance, methyl benzoate showed high larvicidal activity against Aedes albopictus, with an LC50 value significantly lower than that of commonly used pesticides .
The biological activity of this compound may be attributed to its ability to interfere with neurotransmission in insects. It appears to affect the cholinergic system by inhibiting acetylcholinesterase (AChE), leading to accumulation of acetylcholine and subsequent paralysis in target insects .
Case Study 1: Insecticidal Efficacy
A study evaluated the efficacy of methyl benzoate on Tetranychus urticae (two-spotted spider mite). The results indicated that exposure to concentrations of 0.5% and 1% resulted in mortality rates of 55.3% and 81.3%, respectively, within 24 hours . This suggests that the compound could be a viable alternative to synthetic pesticides.
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial agents, methyl benzoate was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial counts at concentrations as low as 0.5%, suggesting a promising role in agricultural applications as a natural pesticide .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 388.4 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Insecticidal Activity | LC50 for Aedes albopictus: significantly lower than commercial pesticides |
| Mechanism | Inhibition of AChE activity |
Future Perspectives
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the exact biochemical pathways affected by the compound.
- Field Trials : Assessing efficacy and safety in real-world agricultural settings.
- Synergistic Effects : Investigating potential combinations with other natural insecticides or fungicides for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules from the provided evidence, focusing on core heterocycles, substituents, and functional groups.
Structural Analogues from Quinoline-Based Benzoate Esters ()
Compounds C1–C7 in share a methyl benzoate ester group linked to a piperazine-quinoline-4-carbonyl system. Key differences include:
- Core Heterocycle: The target compound features a benzothiadiazole ring, whereas C1–C7 employ a quinoline ring.
- Substituents: The quinoline derivatives in C1–C7 bear halogenated or substituted aryl groups (e.g., 4-bromo, 4-chloro, 4-fluorophenyl), which influence electronic and steric properties. In contrast, the target compound’s cyclopropyl group introduces steric constraint without significant electronic effects.
Benzothiadiazole Derivatives ()
lists 4-(2,2-dioxo-3-phenyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)butanoic acid, which shares the benzothiadiazole core but differs in substituents:
- Functional Group: The comparison compound has a butanoic acid chain instead of a methyl benzoate ester. The carboxylic acid group increases hydrophilicity, contrasting with the ester’s lipophilicity.
- Substituent : A phenyl group replaces the cyclopropyl at the 3-position. The phenyl group may engage in π-π stacking interactions, whereas the cyclopropyl’s sp³ hybridization limits such interactions but reduces metabolic susceptibility.
- butanoic acid (332.38 g/mol for the analogue) .
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Effects: The benzothiadiazole core’s electron-deficient nature may enhance binding to electrophile-sensitive targets compared to quinolines.
- Bioavailability : The methyl benzoate ester in the target compound likely improves cell permeability over the carboxylic acid analogue in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
